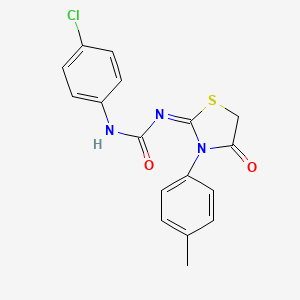

(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea

Description

Properties

IUPAC Name |

(3E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)21-15(22)10-24-17(21)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,23)/b20-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASZMTHXVQLTOQ-LVZFUZTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidine ring and a urea moiety, which contribute to its diverse pharmacological properties.

Synthesis

The synthesis of this compound involves the condensation of 4-(4-chlorophenyl)-3-thiosemicarbazide with various reactants, leading to the formation of thiazolidinone derivatives. The reaction conditions typically include refluxing in ethanol and the use of acetic acid as a catalyst, yielding the target compound with good efficiency .

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Thiazolidinones have also been studied for their anticancer properties. In vitro assays demonstrate that (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's IC50 values in these studies suggest a promising therapeutic index for further development .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit α-amylase and urease activities, which are critical in carbohydrate metabolism and urea cycle processes, respectively. Certain derivatives have exhibited higher potency compared to reference inhibitors, indicating their potential utility in managing metabolic disorders .

Case Study 1: Antimicrobial Activity

In a comparative study, various thiazolidinone derivatives were tested against Staphylococcus aureus. The results indicated that compounds with similar structural features to (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating significant antibacterial efficacy .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed that at concentrations as low as 0.45 µM, the compound effectively inhibited cell proliferation and induced apoptosis, with mechanisms involving the activation of caspase pathways being observed .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea typically involves the reaction of thiazolidinone derivatives with appropriate isocyanates or urea derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the compound's configuration and purity.

Key Synthesis Steps:

- Reaction of thiazolidinone with an aromatic isocyanate.

- Purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antimicrobial activities. Studies have shown that (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anticancer Activity

Thiazolidine derivatives have been explored for their anticancer properties. Preliminary studies suggest that (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea may inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.

Potential as Antiviral Agent

Recent research has highlighted the potential of thiazolidine derivatives as antiviral agents. The compound has shown activity against various viral strains, suggesting a mechanism that may involve inhibition of viral replication or entry into host cells. Further studies are needed to elucidate the specific pathways involved.

Case Studies

One notable study demonstrated that derivatives similar to (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea exhibited significant antiviral activity against HIV reverse transcriptase, indicating its potential role in treating viral infections .

Pharmacokinetic Properties

Understanding the pharmacokinetics of (E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to predict the compound's behavior in biological systems.

Comparison with Similar Compounds

Structural Analog: 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

Key Differences :

- Core Structure: Replaces the thiazolidinone ring with a 1,3,4-thiadiazole ring.

- Substituents : Retains the 4-chlorophenyl urea group but introduces a styryl (E-2-phenylethenyl) substituent on the thiadiazole ring.

- Crystallographic Data : SC-XRD analysis (R factor = 0.068) confirms planar geometry, with mean C–C bond lengths of 0.005 Å .

Implications :

- The thiadiazole ring may enhance π-π stacking interactions compared to the thiazolidinone core.

Structural Analog: (Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F27)

Key Differences :

- Substituents: Features a tetrahydronaphthalenyl group on the thiazolidinone ring and a trifluoromethoxy-substituted triazole-phenoxy moiety on the urea side chain.

- Stereochemistry: Adopts a Z-configuration at the thiazolidinone double bond, contrasting with the E-configuration in the target compound .

Implications :

- The trifluoromethoxy group enhances lipophilicity and metabolic stability.

Tabulated Comparison of Key Features

Research Findings and Implications

- Crystallographic Tools : The structural determination of analogs like the thiadiazole derivative relied on SHELX for refinement and ORTEP for visualization , ensuring high precision in bond-length and angle calculations.

- Thiazolidinone derivatives with bulky substituents (e.g., tetrahydronaphthalenyl) may exhibit improved target selectivity but reduced solubility.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiourea, α-bromo ketone | DMF | 80°C | 6 | 70–75 |

| 2 | 4-Chlorophenyl isocyanate | THF | RT | 12 | 60–65 |

Basic Question: How is the crystal structure of this urea-thiazolidinone hybrid determined, and what software is used for refinement?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/DCM mix). Collect diffraction data using a Bruker D8 VENTURE system (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Use SHELXT (intrinsic phasing) for initial model generation and SHELXL for least-squares refinement . Anisotropic displacement parameters are applied to non-H atoms.

- Validation : Analyze geometric parameters (e.g., bond lengths, angles) against similar urea-thiazolidinone derivatives (e.g., C=O bond: 1.22 Å ± 0.02) . Visualize using ORTEP-3 for Windows to confirm molecular geometry .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor (final) | 0.068 |

| Data/parameter ratio | 16.6 |

| C=O bond length | 1.22 Å |

Advanced Question: How can researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR) and computational predictions for this compound?

Methodological Answer:

- Tautomerism Check : Investigate potential keto-enol tautomerism in the thiazolidinone ring using variable-temperature NMR (e.g., DMSO-d6 at 25–80°C) to detect equilibrium shifts .

- Computational Refinement : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) to improve chemical shift accuracy .

- Cross-Validation : Compare IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computed vibrational spectra. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Question: How to design experiments to evaluate structure-activity relationships (SAR) for kinase inhibition (e.g., VEGFR-2)?

Methodological Answer:

- Analog Synthesis : Modify substituents on the p-tolyl (e.g., electron-withdrawing groups) and urea moieties. Prioritize derivatives with logP < 5 to enhance bioavailability .

- In Vitro Assays : Test inhibition of VEGFR-2 kinase activity using a fluorescence-based ADP-Glo™ assay. Include positive controls (e.g., sorafenib) .

- Molecular Docking : Use AutoDock Vina to model binding interactions. Focus on hydrogen bonding with kinase hinge regions (e.g., Cys919) and hydrophobic contacts with the DFG motif .

Q. Table 3: Example SAR Data

| Derivative | R Group (p-tolyl) | IC₅₀ (VEGFR-2, nM) |

|---|---|---|

| Parent | -CH₃ | 120 ± 15 |

| Analog 1 | -NO₂ | 45 ± 8 |

| Analog 2 | -OCH₃ | 90 ± 10 |

Advanced Question: What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

Methodological Answer:

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Identify hydrolysis-prone sites (e.g., urea linkage) .

- Standardized Protocols : Pre-treat cell lines (e.g., HUVECs) with consistent serum concentrations and passage numbers. Normalize data to housekeeping genes (e.g., GAPDH) .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess inter-batch variability. Apply QbD (Quality by Design) principles to optimize synthesis parameters .

Advanced Question: How to integrate metabolomic data to predict environmental persistence or toxicity of this compound?

Methodological Answer:

- Soil Metabolomics : Conduct LC-HRMS analysis of soil extracts to identify degradation products (e.g., chlorophenyl fragments). Compare with databases (e.g., METLIN) .

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life. Focus on electron-deficient aromatic rings, which resist microbial oxidation .

- Ecotoxicity Testing : Perform acute toxicity assays on Daphnia magna. Correlate LC₅₀ values with logD (octanol-water distribution coefficient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.